molecular formula C13H18N2O2 B14906253 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide

3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide

Cat. No.: B14906253
M. Wt: 234.29 g/mol
InChI Key: KQGOEWRTLLIUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.

    Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH (Sodium hydride).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in medicinal chemistry.

    3-Methyl-3-hydroxyazetidine-1-carboxamide: A similar compound with a methyl group instead of an ethyl group, used in similar applications.

    N-(m-tolyl)azetidine-1-carboxamide: Lacks the hydroxy and ethyl groups, used as an intermediate in organic synthesis.

Uniqueness

3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is unique due to the presence of both the ethyl and hydroxy groups at the 3-position, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are essential.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-ethyl-3-hydroxy-N-(3-methylphenyl)azetidine-1-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-3-13(17)8-15(9-13)12(16)14-11-6-4-5-10(2)7-11/h4-7,17H,3,8-9H2,1-2H3,(H,14,16)

InChI Key

KQGOEWRTLLIUQG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)NC2=CC=CC(=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.